molecular formula C14H15N3O B2620021 2-(2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)-4,4-dimethyl-3-oxopentanenitrile CAS No. 158262-74-9

2-(2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)-4,4-dimethyl-3-oxopentanenitrile

Cat. No.: B2620021
CAS No.: 158262-74-9
M. Wt: 241.294
InChI Key: DSUCFHILNUWEEL-UHFFFAOYSA-N
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Description

2-(2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)-4,4-dimethyl-3-oxopentanenitrile is a complex organic compound with a unique structure that includes a benzodiazole ring fused with a pentanenitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)-4,4-dimethyl-3-oxopentanenitrile typically involves the condensation of a benzodiazole derivative with a suitable nitrile compound under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. Specific details on the reaction conditions, such as temperature, solvent, and time, can vary depending on the exact synthetic route chosen.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated systems, and stringent quality control measures to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)-4,4-dimethyl-3-oxopentanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and appropriate catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can lead to a wide range of substituted derivatives.

Scientific Research Applications

2-(2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)-4,4-dimethyl-3-oxopentanenitrile has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound can be used in the production of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)-4,4-dimethyl-3-oxopentanenitrile involves its interaction with molecular targets, such as enzymes or receptors, leading to specific biological effects. The exact pathways and targets can vary depending on the context of its use, whether in medicinal chemistry or materials science.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)-3-oxobutanenitrile
  • 2-(2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)propanedial
  • 2-(2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)propanedinitrile

Uniqueness

2-(2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)-4,4-dimethyl-3-oxopentanenitrile is unique due to its specific structural features, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications that similar compounds may not be able to fulfill.

Properties

IUPAC Name

(Z)-2-(1H-benzimidazol-2-yl)-3-hydroxy-4,4-dimethylpent-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c1-14(2,3)12(18)9(8-15)13-16-10-6-4-5-7-11(10)17-13/h4-7,18H,1-3H3,(H,16,17)/b12-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUBYVTZBUZYMMG-XFXZXTDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=C(C#N)C1=NC2=CC=CC=C2N1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)/C(=C(\C#N)/C1=NC2=CC=CC=C2N1)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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